molecular formula C25H28N2O5S2 B406318 2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide

Cat. No.: B406318
M. Wt: 500.6g/mol
InChI Key: BZYPTIATVISUTH-UHFFFAOYSA-N
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Description

2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide is a complex organic compound with the molecular formula C25H28N2O5S2 and a molecular weight of 500.6 g/mol. This compound is known for its unique structural features, which include benzenesulfonyl and dimethoxyanilino groups, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfanyl and methoxy groups allows for oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. .

Scientific Research Applications

2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The dimethoxyanilino group may facilitate binding to proteins, affecting their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 2-[[2,4-bis(methyloxy)phenyl](phenylsulfonyl)amino]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide include:

    2-(benzenesulfonyl)-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide: Shares the benzenesulfonyl and sulfamoyl groups but differs in the overall structure.

    2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Contains similar functional groups but has a different core structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N2O5S2

Molecular Weight

500.6g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[2-(4-methylphenyl)sulfanylethyl]acetamide

InChI

InChI=1S/C25H28N2O5S2/c1-19-9-12-21(13-10-19)33-16-15-26-25(28)18-27(34(29,30)22-7-5-4-6-8-22)23-14-11-20(31-2)17-24(23)32-3/h4-14,17H,15-16,18H2,1-3H3,(H,26,28)

InChI Key

BZYPTIATVISUTH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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